Product packaging for Bis(2-hydroxy-1-methylethyl) bicarbamate(Cat. No.:CAS No. 94166-80-0)

Bis(2-hydroxy-1-methylethyl) bicarbamate

Cat. No.: B12656469
CAS No.: 94166-80-0
M. Wt: 236.22 g/mol
InChI Key: QFMXOBBATQPLJH-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry Research

Carbamate chemistry is a significant and dynamic field within organic chemistry, with compounds characterized by the R2NC(O)OR functional group. wikipedia.org These molecules are derivatives of the unstable carbamic acid. Carbamates are integral to a wide array of chemical applications, from the synthesis of polyurethanes, a major class of plastics, to their use as protecting groups in the synthesis of complex organic molecules like peptides. wikipedia.orgacs.org

The study of carbamates is driven by their versatile chemical reactivity and stability. The carbamate linkage is related to both amide and ester functionalities and generally exhibits good chemical and proteolytic stability. acs.org This stability, combined with the ability to modulate properties by altering substituents on the nitrogen and oxygen atoms, makes carbamates highly valuable in medicinal chemistry and materials science. acs.org Research in this area continually explores new synthetic methodologies for carbamate formation and investigates the structure-property relationships that govern their behavior in various systems. The introduction of hydroxyl groups, as seen in Bis(2-hydroxy-1-methylethyl) bicarbamate, further expands the potential for these molecules to be used as building blocks or cross-linking agents in polymer synthesis.

Significance of the Bicarbamate Motif in Complex Chemical Systems

The bicarbamate motif, which is central to the structure of this compound, represents a distinct subclass of carbamate compounds. This motif, consisting of two carbamate groups, can be found in various complex chemical systems where it influences molecular conformation and reactivity. In the context of medicinal chemistry, the carbamate group is a key structural element in many approved drugs and prodrugs, often designed to interact specifically with biological targets. acs.org

Overview of Research Domains Investigating this compound

Based on its chemical structure, this compound is a compound with potential applications across several research domains, primarily leveraging the reactivity of its hydroxyl and bicarbamate functional groups.

Polymer Chemistry and Materials Science: The presence of two hydroxyl groups makes this compound a potential diol monomer or cross-linking agent in the synthesis of polymers such as polyesters and polyurethanes. ontosight.ai In polyurethane production, diols react with diisocyanates to form the characteristic urethane (B1682113) linkages. The bicarbamate core of this molecule could introduce unique properties to the resulting polymer, such as altered thermal stability, solubility, or mechanical performance. Its use as a raw material in the production of coatings and adhesives is also a possibility. ontosight.ai

Pharmaceutical and Medicinal Chemistry: Carbamate-containing molecules are extensively studied in drug discovery. acs.org this compound could serve as an intermediate in the synthesis of more complex pharmaceutical compounds. ontosight.ai The carbamate functionality is a known pharmacophore in various drugs, and the hydroxyl groups offer sites for further chemical modification to create derivatives with potential biological activity.

Cosmetic Science: Due to the presence of hydroxyl groups, which can impart moisturizing properties, compounds like this compound have potential applications in skincare and other cosmetic formulations, although its use in this area is not as widespread as other moisturizing agents. ontosight.ai

Interactive Data Table: Potential Research Applications

Research DomainPotential Application of this compoundRelevant Functional Groups
Polymer ChemistryMonomer for polyesters/polyurethanes, Cross-linking agentHydroxyl
Materials ScienceRaw material for coatings and adhesivesHydroxyl, Bicarbamate
Medicinal ChemistryIntermediate for drug synthesisHydroxyl, Bicarbamate
Cosmetic ScienceMoisturizing agent in formulationsHydroxyl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O6 B12656469 Bis(2-hydroxy-1-methylethyl) bicarbamate CAS No. 94166-80-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94166-80-0

Molecular Formula

C8H16N2O6

Molecular Weight

236.22 g/mol

IUPAC Name

1-hydroxypropan-2-yl N-(1-hydroxypropan-2-yloxycarbonylamino)carbamate

InChI

InChI=1S/C8H16N2O6/c1-5(3-11)15-7(13)9-10-8(14)16-6(2)4-12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14)

InChI Key

QFMXOBBATQPLJH-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC(=O)NNC(=O)OC(C)CO

Origin of Product

United States

Synthetic Methodologies and Strategies for Bis 2 Hydroxy 1 Methylethyl Bicarbamate

Established Synthetic Pathways to Bis(2-hydroxy-1-methylethyl) Bicarbamate

Established methods for carbamate (B1207046) synthesis provide a foundational framework for the preparation of this compound. These pathways are generally characterized by their reliability and predictability, though they may require optimization for specific substrates.

A common and effective method for the formation of carbamates is the reaction of an amine with a dicarbonate, such as di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the dicarbonate, leading to the formation of a carbamate and the release of a corresponding alcohol and carbon dioxide. In the context of this compound, this would involve the reaction of a suitable diamine precursor with a dicarbonate.

Another well-established route involves the reaction of amines with dialkyl carbonates, such as dimethyl carbonate (DMC). This process is considered a greener alternative to methods employing phosgene (B1210022) and its derivatives. The reaction of primary and secondary aliphatic amines with dimethyl carbonate can yield alkyl carbamates, often with good yields, particularly when mediated by catalysts like ionic liquids. ionike.com The reaction generally involves the nucleophilic substitution of the methoxy group of the dimethyl carbonate by the amine.

The general reaction for carbamate formation from an amine and a dialkyl carbonate can be represented as:

R-NH₂ + (R'O)₂CO → R-NHCOOR' + R'OH

For the synthesis of a bicarbamate like this compound, a diamine would be reacted with a suitable carbonate.

A convergent synthetic strategy, where complex fragments of the target molecule are synthesized separately and then joined, is often more efficient than a linear approach for larger molecules. nih.gov For this compound, this could involve synthesizing the core diamine structure first and then performing the carbamate formation reaction.

The reactivity of the amine is crucial; primary amines are generally more reactive than secondary amines. The nature of the leaving group on the carbonate also plays a significant role, with better leaving groups leading to faster reactions. researchgate.net For instance, in reactions with unsymmetrical carbonates, a discernible trend in the preference for certain leaving groups has been observed. researchgate.net

Starting MaterialRole in SynthesisImpact on Efficiency
Diamine PrecursorProvides the nitrogen atoms and the core structure of the bicarbamate.The structure and steric hindrance of the diamine affect its nucleophilicity and reactivity.
Dicarbonate/Dialkyl CarbonateActs as the carbonyl source for the formation of the carbamate linkages.The reactivity of the carbonate and the nature of its leaving groups influence reaction kinetics and yield. researchgate.net
SolventProvides the medium for the reaction.Can influence reactant solubility, reaction rates, and in some cases, product selectivity. The use of ionic liquids can also serve a catalytic role. ionike.com

To achieve high yields and purity of this compound, the optimization of reaction conditions is paramount. Key parameters that are typically adjusted include temperature, reaction time, stoichiometry of reactants, and the choice of solvent and catalyst.

For instance, in the synthesis of carbamates from aliphatic amines and dimethyl carbonate, temperature is a critical factor. Reactions are often conducted at elevated temperatures, for example, 170°C, to achieve good conversion. ionike.com The use of ionic liquids as both solvent and catalyst has been shown to be effective, leading to high selectivity for the desired carbamate products and suppressing the formation of N-methylated byproducts. ionike.com After the reaction, the product can often be recovered through simple filtration due to its lower solubility in the reaction medium. ionike.com

The following table summarizes key reaction parameters and their general effects on carbamate synthesis:

ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts.The temperature should be carefully controlled to balance reaction speed and selectivity. For some substrates, lower temperatures (e.g., 120°C) may be sufficient with an appropriate catalyst. ionike.com
Reaction Time Sufficient time is required for the reaction to reach completion.The reaction progress can be monitored using techniques like TLC or GC to determine the optimal reaction time.
Stoichiometry The molar ratio of the amine to the carbonate can influence the extent of reaction and the formation of mono- versus di-carbamates.An excess of the carbonate may be used to drive the reaction to completion, especially in the formation of a bicarbamate.
Catalyst A catalyst can significantly increase the reaction rate and improve selectivity.Screening different catalysts (e.g., ionic liquids, metal triflates) is often necessary to find the most effective one for a specific transformation. ionike.comresearchgate.net
Solvent The solvent can affect the solubility of reactants and the stability of intermediates.The choice of solvent depends on the specific reaction; in some cases, solvent-free conditions can be advantageous. researchgate.net

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry offer more sophisticated and efficient methods for the synthesis of bicarbamates, focusing on catalytic systems and achieving high levels of selectivity.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with higher efficiency and under milder conditions. In the context of bicarbamate synthesis, various catalytic systems have been developed.

For example, ytterbium triflate has been reported as a catalyst for the synthesis of carbamates from amines and dimethyl carbonate. researchgate.net Metal-organic frameworks (MOFs), such as Zr-MOF-808, have also been employed as heterogeneous catalysts for the carbamoylation of anilines, demonstrating high activity and selectivity under mild conditions. researchgate.net

A significant challenge in dicarbamate synthesis via oxidative carbonylation is the competing formation of urea (B33335) polymers. To address this, dual-functional catalysts, such as Pd/CeO₂, have been developed. rsc.org These catalysts can enhance the desired methoxylation reaction, which converts urea species and thus suppresses the formation of urea byproducts, leading to higher yields of the dicarbamate. rsc.org The use of a cerium dioxide catalyst has also been shown to be effective for the high-yield synthesis of dicarbamates from fatty amines, with the catalyst being recyclable. google.com

Chemo- and regioselectivity are crucial considerations in the synthesis of complex molecules with multiple functional groups. researchgate.net In the synthesis of this compound, which possesses hydroxyl groups, chemoselectivity is important to ensure that the carbamate formation occurs at the amine functional groups without undesired reactions at the hydroxyl groups.

The choice of reagents and catalysts can be tailored to achieve the desired selectivity. For instance, certain catalysts may preferentially activate the amine over the hydroxyl group for reaction with the carbonyl source. The inherent difference in nucleophilicity between amines and alcohols often provides a basis for this selectivity, but careful control of reaction conditions is still necessary.

In cases where the starting diamine has non-equivalent amino groups, regioselectivity becomes a key challenge. Advanced catalytic systems can be designed to direct the reaction to a specific amine group based on its electronic or steric environment. While the target molecule, this compound, appears to be symmetrical, the principles of chemo- and regioselectivity are fundamental to the successful synthesis of a wide range of structurally diverse carbamates.

Green Chemistry Principles in Bicarbamate Production Research

The application of green chemistry principles to the synthesis of bicarbamates, including this compound, is an area of growing interest aimed at reducing the environmental impact of chemical manufacturing. researchgate.netrsc.orgresearchgate.net Research in this field focuses on developing more sustainable and efficient synthetic routes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.netrsc.orgresearchgate.net

The core principles of green chemistry that are particularly relevant to bicarbamate production include waste prevention, atom economy, the use of renewable feedstocks, and catalysis. researchgate.netrsc.org The goal is to design chemical processes that are not only economically viable but also environmentally benign. researchgate.net

Atom Economy in Bicarbamate Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the context of this compound synthesis, a high atom economy means that a larger proportion of the atoms from the starting materials are incorporated into the final bicarbamate molecule, resulting in less waste.

Traditional methods for carbamate synthesis often involve the use of phosgene, which has a low atom economy and generates significant amounts of hazardous waste. Modern research focuses on developing alternative synthetic routes with improved atom economy. For instance, the direct carboxylation of amines with carbon dioxide presents a more atom-economical approach to carbamate synthesis.

Table 1: Conceptual Comparison of Atom Economy in Bicarbamate Synthesis Methods

Synthetic RouteKey ReactantsByproductsConceptual Atom Economy
Phosgene-based RouteAmine, Phosgene, AlcoholHClLow
Direct Carboxylation with CO2Amine, CO2, AlcoholH2OHigh
TranscarbamoylationUrea, AlcoholAmmonia (B1221849)Moderate to High

This table is illustrative and intended to highlight the principles of atom economy.

Renewable Feedstocks for a Sustainable Future

The use of renewable feedstocks is a cornerstone of green chemistry, aiming to reduce reliance on finite fossil fuels. In the production of bicarbamates, research is exploring the use of bio-based starting materials. For example, diols and amines, which are the building blocks for this compound, can potentially be derived from biomass.

Carbon dioxide, a greenhouse gas, is also being investigated as a renewable C1 feedstock for carbamate synthesis. Utilizing CO2 not only reduces emissions but also provides a readily available and inexpensive carbon source.

Catalysis as a Key Enabler of Green Synthesis

Catalysts play a crucial role in green chemistry by enabling reactions to occur under milder conditions, with higher selectivity, and in smaller quantities than stoichiometric reagents. researchgate.netrsc.org In bicarbamate synthesis, the development of efficient catalysts is essential for activating less reactive starting materials like CO2 and for promoting reactions with high atom economy.

Various catalytic systems, including metal-based and organocatalysts, have been investigated for carbamate synthesis. The ideal catalyst should be highly active, selective, recyclable, and non-toxic.

Table 2: Overview of Catalytic Approaches in Carbamate Synthesis

Catalyst TypeExamplesAdvantagesResearch Focus
Homogeneous Metal CatalystsTin, Titanium, Zirconium complexesHigh activity and selectivityImproving recyclability and reducing metal leaching
Heterogeneous CatalystsSupported metal oxides, zeolitesEasy separation and recyclabilityEnhancing activity and stability
OrganocatalystsDBU, guanidinesMetal-free, lower toxicityExpanding substrate scope and improving efficiency

This table provides a general overview of catalytic strategies relevant to bicarbamate synthesis.

Safer Solvents and Reaction Conditions

The choice of solvent can have a significant impact on the environmental footprint of a chemical process. researchgate.netrsc.org Green chemistry encourages the use of safer solvents, such as water, supercritical fluids, or bio-based solvents, or even the elimination of solvents altogether.

Reactivity and Reaction Mechanisms of Bis 2 Hydroxy 1 Methylethyl Bicarbamate

Chemical Transformations of the Carbamate (B1207046) Moieties

The carbamate groups in bis(2-hydroxy-1-methylethyl) bicarbamate are central to its reactivity profile. These amide-ester hybrids can undergo various transformations, including nucleophilic attack, substitution, and cleavage, under specific conditions.

Nucleophilic Reactivity at the Carbamate Centers

The carbonyl carbon of a carbamate group is electrophilic and thus susceptible to attack by nucleophiles. In the case of this compound, this reactivity is influenced by the nature of the attacking nucleophile and the reaction conditions. Generally, strong nucleophiles can react with the carbamate carbonyl, leading to cleavage or modification of the carbamate linkage.

For instance, aminolysis, the reaction with amines, can lead to the cleavage of the carbamate C-O bond. Depending on the amine used (primary or secondary), this can result in the formation of ureas and the release of the diol, 1,1'-azanediyldipropan-2-ol. nih.gov The reaction of poly(conjugated ester-urethane)s with diethylamine (B46881) has been shown to induce main-chain scission through a conjugate substitution reaction. nih.gov While specific studies on this compound are limited, the general reactivity of carbamates suggests that similar transformations are plausible.

The table below summarizes the expected reactivity of the carbamate centers with various nucleophiles, based on general carbamate chemistry.

NucleophileExpected ReactionPotential Products
Strong Amines (e.g., secondary amines)Nucleophilic acyl substitution/cleavageSubstituted ureas, 1,1'-azanediyldipropan-2-ol
Hydroxide (B78521)Base-catalyzed hydrolysis1,1'-azanediyldipropan-2-ol, Carbonate/Bicarbonate, Amine
Organometallic Reagents (e.g., Grignard reagents)Nucleophilic addition/cleavageTertiary alcohols, amines

Substitution Reactions Involving Carbamate Groups

Substitution reactions at the carbamate group of this compound can be challenging due to the stability of the carbamate bond. However, under certain conditions, transformations such as transesterification or reaction with other nucleophiles can occur. For example, methacrylates with carbamate groups at the allylic positions have been shown to undergo nucleophilic conjugate substitution via an addition-elimination (SN2′) mechanism. nih.gov

While direct substitution on the nitrogen or oxygen of the carbamate in this compound without cleavage is not a commonly reported pathway, the possibility exists under specific catalytic conditions. For instance, the conversion of one carbamate to another, known as transcarbamoylation, is a potential but limited reaction. nih.gov

Mechanistic Studies of Carbamate Cleavage and Formation

The formation of this compound would likely proceed through the reaction of 1,1'-azanediyldipropan-2-ol with a suitable carbonyl source, such as a chloroformate or a dialkyl carbonate, in the presence of a base. A general industrial method for urea (B33335) and carbamate synthesis involves the reaction of ammonia (B1221849) or amines with carbon dioxide to form an ammonium (B1175870) carbamate intermediate, which is then dehydrated. wikipedia.org

The cleavage of carbamates can proceed through several mechanisms depending on the conditions.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. This is followed by the elimination of the alcohol and the formation of a carbamic acid, which readily decarboxylates to the corresponding amine and carbon dioxide.

Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbamate carbonyl. The mechanism can differ for monosubstituted and disubstituted carbamates. For disubstituted carbamates, the intermediate is a carbonate anion. nih.gov The hydrolysis of diisocyanate-derived bis-thiocarbamates has been shown to be first-order with respect to hydroxide concentration, consistent with a base-catalyzed elimination (E1cB) pathway being a dominant dissociation mechanism. nih.gov

Thermal cleavage: At elevated temperatures, carbamates can decompose to form isocyanates and alcohols. mdpi.com

Reactions Involving the Hydroxyl Functionalities

The two secondary hydroxyl groups in this compound are key sites for chemical modification, allowing for oxidative and reductive transformations.

Oxidative Transformations of Primary and Secondary Alcohol Groups

The secondary alcohol groups in this compound can be oxidized to the corresponding ketones. The choice of oxidizing agent is crucial to control the reaction and avoid unwanted side reactions.

Common oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromium-based reagents: such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Jones reagent (CrO3 in aqueous sulfuric acid). masterorganicchemistry.comlibretexts.org These are powerful oxidizing agents.

Potassium permanganate (B83412) (KMnO4): another strong oxidizing agent. masterorganicchemistry.com

Dess-Martin periodinane: a milder and more selective oxidizing agent.

Swern oxidation: which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.

The expected product of the oxidation of both secondary alcohol groups in this compound would be the corresponding diketone. The general reaction is depicted below:

This compound + [O] → Bis(1-methyl-2-oxopropyl) bicarbamate

The table below summarizes some common oxidizing agents and their general applicability for the oxidation of secondary alcohols.

Oxidizing AgentConditionsProduct from Secondary Alcohol
Jones Reagent (CrO3/H2SO4)Acetone, 0°C to rtKetone
Pyridinium Chlorochromate (PCC)CH2Cl2, rtKetone
Potassium Permanganate (KMnO4)Basic, coldKetone
Dess-Martin PeriodinaneCH2Cl2, rtKetone

It is important to note that the presence of the carbamate functionality may influence the choice of oxidant and reaction conditions to ensure the integrity of the carbamate linkages.

Reductive Pathways to Amine and Alcohol Derivatives

The reduction of the carbamate moieties in this compound can lead to the formation of the corresponding amine, 1,1'-azanediyldipropan-2-ol, and methanol. Strong reducing agents are typically required for this transformation.

Lithium aluminum hydride (LiAlH4): This is a powerful reducing agent capable of reducing carbamates to amines. organic-chemistry.org The reaction involves the cleavage of the C-O bond of the carbamate.

Zinc-based reducing systems: A combination of sodium hydride (NaH) and zinc halides (ZnX2) has been shown to be effective for the controlled reduction of carboxamides to either alcohols or amines, depending on the halide used. ntu.edu.sgresearchgate.net

This compound + [H] → 1,1'-azanediyldipropan-2-ol + Methanol

The choice of reducing agent and reaction conditions would be critical to achieve the desired transformation without affecting other functional groups, although in this case, the hydroxyl groups are generally stable to these reducing conditions.

Insufficient Information to Generate Article on "this compound"

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research and data pertaining to the chemical compound “this compound.” While general information on related chemical families—such as bicarbamates, diols, and polyurethanes—is available, detailed experimental findings, including specific derivatization strategies, reaction mechanisms, and kinetic or thermodynamic data for this particular molecule, are not present in the accessible public domain.

The initial research strategy aimed to gather specific data for the following outlined sections:

Intramolecular and Intermolecular Reaction Pathways

Reaction Kinetics and Thermodynamic Studies of Bicarbamate Processes:Kinetic data on the hydrolysis and thermal cleavage of carbamate and urethane (B1682113) bonds in a general context are available.nih.govresearchgate.netHowever, no specific kinetic or thermodynamic studies (e.g., rate constants, activation energies, enthalpy of formation) have been published for "this compound."

Due to the absence of this critical and specific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline and content requirements, including the creation of data tables. The available information is too broad and does not provide the necessary foundation to discuss the specific reactivity and reaction mechanisms of "this compound" as requested.

Therefore, the generation of the specified article cannot be completed at this time. Further empirical research and publication on this specific compound would be required to provide the necessary information.

Computational and Theoretical Investigations of Bis 2 Hydroxy 1 Methylethyl Bicarbamate

Electronic Structure and Bonding Analysis

The electronic nature of the carbamate (B1207046) group is fundamental to its chemical behavior and stability. As a hybrid of both amide and ester functionalities, the carbamate linkage exhibits unique electronic properties that have been the subject of extensive computational study. nih.gov These investigations provide a foundational understanding of the structure and reactivity of molecules containing this moiety, such as Bis(2-hydroxy-1-methylethyl) bicarbamate.

Studies have shown that this resonance stabilization makes carbamates chemically stable, comparable to amides and esters. nih.gov The stability is a key factor in their widespread use as protecting groups in organic synthesis and as structural motifs in pharmaceuticals. nih.govacs.org Computational methods have been employed to calculate the stability of various carbamates, including those with different substituents, providing insights into their reactivity and potential applications. nih.gov For instance, quantum chemical studies on piperazine (B1678402) derivatives have been used to assess carbamate stability in the context of carbon dioxide capture. nih.gov

Key Findings on Carbamate Stability from Computational Studies

FindingSignificanceComputational Methods Used
Carbamates are stabilized by resonance involving the nitrogen lone pair and the carbonyl group. nih.govacs.orgThis contributes to their chemical stability, making them suitable for various applications. nih.govAb initio, DFT (B3LYP) researchgate.netnih.gov
The carbamate group can be considered an "amide-ester" hybrid. nih.govThis explains its unique chemical reactivity, which is comparable to both functional groups. nih.govMolecular Mechanics, DFT nih.govresearchgate.net
Substituents on the nitrogen and oxygen atoms can modulate the stability of the carbamate. nih.govnd.eduThis allows for the fine-tuning of their properties for specific applications, such as drug design. nih.govnih.govDFT, MP2 nih.govusu.edu

The extent of electron delocalization in the carbamate group has a direct impact on the molecule's reactivity. The delocalization of the nitrogen lone pair into the carbonyl group reduces the nucleophilicity of the nitrogen atom and increases the electrophilicity of the carbonyl carbon compared to amines. nih.gov However, this delocalization also makes the carbamate C-N bond stronger and shorter than a typical single bond.

Impact of Substituents on Electron Delocalization and Reactivity

Substituent Type on NitrogenEffect on Electron DelocalizationImpact on Reactivity
Electron-Donating GroupsIncreases delocalization, enhances C-N double bond character. nd.eduDecreases nitrogen nucleophilicity, may stabilize the carbamate group. libretexts.org
Electron-Withdrawing GroupsDecreases delocalization, increases C-N single bond character. nd.edunih.govIncreases electrophilicity of the carbonyl carbon, can make the carbamate more reactive to nucleophilic attack. nih.gov

Conformational Analysis and Dynamics

The bicarbamate linkage in this compound introduces conformational flexibility that is crucial to its three-dimensional structure and potential interactions. Computational studies have focused on understanding the various conformations and the energy barriers that separate them.

Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the possibility of cis and trans isomers (also referred to as syn and anti rotamers). nih.govsctunisie.org In the trans conformation, the substituents on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond, while in the cis conformation, they are on the same side. youtube.com

For many carbamates, the energy difference between the cis and trans isomers is relatively small, on the order of 1-1.5 kcal/mol. nih.gov Consequently, in solution, a mixture of both conformers may exist. nih.gov However, secondary carbamates generally show a preference for the trans conformation. sctunisie.org The specific ratio of cis to trans isomers can be influenced by steric and electronic effects of the substituents, as well as by the solvent. nih.govnih.gov For bicarbamates, the interplay between the two carbamate groups can lead to more complex conformational preferences.

Energetic Comparison of Cis and Trans Carbamate Conformers

IsomerRelative StabilityFactors Favoring this Conformation
TransGenerally more stable. nih.govnih.govReduced steric hindrance between substituents. nih.gov
CisGenerally less stable by ~1-1.5 kcal/mol. nih.govCan be stabilized by intramolecular hydrogen bonding or specific solvent interactions. nih.gov

The energy barrier to rotation around the carbamate C-N bond is a key parameter that defines the rate of interconversion between cis and trans isomers. This barrier is typically lower than that of analogous amides by about 3-4 kcal/mol. nih.govacs.org

Computational studies have determined the rotational barriers for a variety of carbamates. For N-alkylcarbamates, the barrier is approximately 16 kcal/mol. nih.govnd.edu This barrier can be significantly influenced by the substituents. For instance, an N-phenylcarbamate has a lower rotational barrier of around 12.5 kcal/mol. nih.govnd.edu In some cases, with strongly electron-withdrawing groups like N-(2-pyrimidyl), the barrier can be so low (<9 kcal/mol) that the individual rotamers cannot be distinguished by NMR spectroscopy at low temperatures. nih.govnd.edu These low barriers are attributed to an increase in the single bond character of the C-N bond. acs.org

Calculated Rotational Barriers for Various Carbamates

Carbamate TypeTypical Rotational Barrier (kcal/mol)Reference(s)
N-alkylcarbamate~16 nih.gov, nd.edu
N-phenylcarbamate~12.5 nih.gov, nd.edu
N-(2-pyrimidyl)carbamate<9 nih.gov, nd.edu
p-Methyl phenyl carbamate14-16 researchgate.net

Steric hindrance between bulky substituents can favor one conformation over another. nih.gov For example, large groups on the nitrogen and oxygen atoms may destabilize the cis conformation due to close proximity.

The electronic nature of the substituents also has a profound effect. Electron-donating groups on the nitrogen atom increase the electron density and enhance the double bond character of the C-N bond, which in turn increases the rotational energy barrier. nd.eduyoutube.com Conversely, electron-withdrawing groups decrease the C-N double bond character, lowering the rotational barrier. nd.edu This relationship has been demonstrated through linear free energy relationships, where a correlation between the rotational barrier and the electronic effect of the substituent has been observed. nd.edu In the case of this compound, the 2-hydroxy-1-methylethyl groups will have specific steric and electronic influences on the conformational preferences of the bicarbamate linkage.

Effect of Substituents on Carbamate Rotational Energy Barrier (ΔG‡)

Substituent on N-aryl ringElectronic EffectEffect on ΔG‡
Donating GroupElectron-donating nd.eduIncreases nd.edu
Withdrawing GroupElectron-withdrawing nd.eduDecreases nd.edu

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms for the formation of bicarbamates, such as this compound, is greatly enhanced by computational modeling. These theoretical investigations provide detailed insights into the molecular-level interactions, transition states, and energy landscapes that govern these chemical transformations. By employing quantum chemical methods, researchers can explore various potential reaction pathways and identify the most favorable routes for bicarbamate synthesis.

Transition State Analysis of Bicarbamate Reactions

Transition state theory is a cornerstone of understanding reaction kinetics, and its application through computational chemistry allows for the precise characterization of the high-energy transition state structures involved in bicarbamate formation. The formation of the urethane (B1682113) linkage, a key structural feature in bicarbamates, typically proceeds through the reaction of an isocyanate group with a hydroxyl group.

Computational studies on analogous urethane formation reactions, such as the reaction between phenyl isocyanate (PhNCO) and butan-1-ol (BuOH), have been used to model these processes. In a catalyst-free system, the reaction proceeds through a single transition state where a bond begins to form between the oxygen atom of the alcohol and the carbon atom of the isocyanate group. nih.gov For instance, in the PhNCO and BuOH reaction, the C-O distance in the transition state is calculated to be 1.494 Å. nih.gov The mechanism involves the concerted transfer of a proton from the hydroxyl group to the nitrogen atom of the isocyanate as the new C-O bond is formed. nih.gov

In catalyzed reactions, the transition state structures are influenced by the catalyst. For example, in the presence of nitrogen-containing catalysts, the reaction may proceed through a multi-step mechanism involving the formation of a complex between the alcohol and the catalyst, followed by the interaction with the isocyanate. nih.gov The transition state in such cases involves the transfer of a proton from the alcohol to the catalyst, facilitating the nucleophilic attack of the alcohol oxygen on the isocyanate carbon. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) studies on the enzymatic hydrolysis of a urethane bond have also been used to explore transition states, identifying the structures for both the acylation and deacylation steps of the reaction. acs.orgacs.org

Table 1: Calculated Bond Lengths in the Transition State of the Phenyl Isocyanate and Methanol Reaction

BondBond Length (Å)
N-H*1.025
O-H1.621
C-O1.494
Data derived from studies on analogous urethane formation reactions. nih.gov

Prediction of Reaction Pathways and Energetics

Computational modeling is a powerful tool for predicting the most likely reaction pathways and their associated energetics, including activation energies and reaction enthalpies. For the formation of bicarbamates, these calculations can help in understanding the feasibility of a reaction and the influence of different reactants and catalysts.

Theoretical studies have shown that the catalyst-free formation of a urethane bond has a significant activation energy barrier. For the reaction of phenyl isocyanate and methanol, the calculated barrier is 120.18 kJ/mol. nih.gov The reaction is, however, highly exothermic, with a relative energy of the product being -90.33 kJ/mol. nih.gov

The presence of a catalyst dramatically alters the reaction pathway and lowers the activation energy. Studies on various catalysts have demonstrated their effectiveness in accelerating urethane formation. For instance, the use of acid catalysts like dimethyl hydrogen phosphate (B84403) (DMHP), methanesulfonic acid (MSA), and trifluoromethanesulfonic acid (TFMSA) has been shown to significantly decrease the activation barrier by as much as 127.7 kJ/mol for DMHP. nih.gov Similarly, nitrogen-containing catalysts can reduce the barrier height by over 100 kJ/mol. nih.govmdpi.com

The energetics of these reactions are typically computed using high-level theoretical methods such as the G3MP2BHandHLYP composite method, which provides accurate thermodynamic properties. nih.govmdpi.com These computational approaches allow for the systematic evaluation of different catalysts and reaction conditions, guiding the experimental design of efficient synthetic routes to bicarbamates.

Table 2: Calculated Energetics for the Phenyl Isocyanate and Methanol Reaction

ParameterValue (kJ/mol)
Activation Energy (Catalyst-Free)120.18
Enthalpy of Reaction-90.33
Activation Energy Reduction with Catalyst>100
Data derived from studies on analogous urethane formation reactions. nih.gov

Solvent Effects and Continuum Models in Computational Studies

The solvent environment can have a profound impact on reaction rates and mechanisms. Computational studies often incorporate solvent effects to provide a more realistic description of reactions in solution. Continuum models are a common and efficient way to account for the bulk electrostatic effects of the solvent.

Models such as the Integral-Equation-Formalism Polarizable Continuum Model (IEF-PCM) and the SMD implicit solvent model are widely used in the computational study of urethane and bicarbamate formation. mdpi.comresearchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, surrounding the solute cavity. This approach allows for the calculation of solvation free energies, which can be used to correct the gas-phase energetics of reactants, transition states, and products.

For example, the G3MP2B3 composite method has been used with a continuum model to describe the solvent effect on the reaction enthalpies of isocyanate dimerization, showing that the presence of a solvent like o-dichlorobenzene (ODCB) makes the reactions more exothermic compared to the gas phase. nih.gov The activation enthalpies were also found to decrease in the polar solvent environment. nih.gov

Beyond the bulk electrostatic effects, specific interactions between the solvent and the reacting molecules, such as hydrogen bonding, can also play a crucial role. acs.org Explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study these specific interactions, although they are computationally more demanding. The choice of solvent can influence the rate of urethane formation by affecting the self-association of the alcohol reactants and by stabilizing or destabilizing the transition state. researchgate.netacs.orgresearchgate.net For instance, the rate of reaction can decrease with increasing solvent dielectric strength, and it can be strongly affected by the solvent's ability to associate with hydroxyl groups. researchgate.net

Applications in Advanced Organic Synthesis Research

Bis(2-hydroxy-1-methylethyl) Bicarbamate as a Versatile Synthetic Intermediate

The bifunctional nature of this compound, containing both N-H functionalities within the bicarbamate core and terminal hydroxyl groups, suggests its utility as a versatile building block in synthetic chemistry.

Carbamates are a cornerstone of amine protection in organic synthesis, particularly in the intricate assembly of peptides. sielc.com The nitrogen atom in a carbamate (B1207046) is significantly less nucleophilic than that of a free amine, rendering it inert to many reaction conditions. sielc.com This allows chemists to selectively perform reactions on other parts of a molecule. nih.gov The protection of an amine as a carbamate involves converting the nucleophilic amino group into a less reactive derivative, which can be later removed to regenerate the original amine. nih.gov

Common carbamate protecting groups, such as tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), are chosen based on their specific cleavage conditions. sielc.comnist.gov This allows for "orthogonal" protection strategies, where one protecting group can be removed selectively in the presence of others. nih.gov For instance, the Boc group is labile to strong acids like trifluoroacetic acid (TFA), the Cbz group is removed by catalytic hydrogenation, and the Fmoc group is cleaved under basic conditions. nist.govnih.gov

The bicarbamate structure within this compound is analogous to these protecting groups. The N-N bond and the adjacent carbonyls decrease the nucleophilicity of the nitrogen atoms, suggesting a potential role as a specialized protecting group or as a scaffold in which the nitrogen moieties are masked. The stability and reactivity of the bicarbamate would determine the specific conditions for its application and removal, analogous to the well-established carbamate protectors.

Table 1: Common Carbamate Protecting Groups and Their Cleavage Conditions

Protecting GroupAbbreviationReagent for RemovalCleavage Condition
tert-ButyloxycarbonylBocTrifluoroacetic Acid (TFA)Acidic sielc.com
CarboxybenzylCbz or ZH₂, Palladium on Carbon (Pd/C)Catalytic Hydrogenation sielc.com
9-FluorenylmethyloxycarbonylFmocPiperidineBasic sielc.com

Molecules possessing multiple, distinct functional groups are highly valued as precursors for creating complex molecular architectures. The structure of this compound, with its central bicarbamate linkage and two pendant hydroxypropyl groups, offers several reactive sites. This makes it a candidate for elaboration into more complex structures. For example, the hydroxyl groups can be oxidized to aldehydes or carboxylic acids, or they can serve as nucleophiles for ether or ester formation. The N-H bonds of the bicarbamate could potentially be alkylated or acylated under specific conditions. Such transformations would allow this compound to serve as a core from which more elaborate, three-dimensional molecules can be constructed. Research into similarly functionalized molecules, like those synthesized via the Morita-Baylis-Hillman reaction, demonstrates how multifunctional adducts serve as key starting materials for bioactive compounds and other complex targets. nih.gov

The synthesis of molecules containing multiple functional groups is a key objective in medicinal chemistry and materials science. nih.gov this compound is inherently a multifunctional compound. The hydroxyl groups offer sites for derivatization, enabling the attachment of other chemical moieties through esterification or etherification. This could be used to link the molecule to polymers or other scaffolds. The bicarbamate core itself could be a pharmacophore or a structural element. The ability to selectively modify different parts of the molecule could lead to the synthesis of compounds with tailored properties, where one part of the molecule could be responsible for solubility and another for biological activity, a common strategy in drug design.

Contributions to Peptide and Prodrug Chemistry Research

Carbamate linkages are significant in medicinal chemistry due to their enhanced stability and ability to mimic peptide bonds, making them valuable in the design of peptidomimetics and prodrugs.

The amide (or peptide) bond is susceptible to cleavage by proteolytic enzymes in the body. Replacing a standard peptide bond with a more stable isostere is a common strategy in drug design to improve the pharmacokinetic profile of peptide-based drugs. The carbamate linkage is an effective surrogate for the peptide bond because it is resistant to enzymatic degradation and can maintain a similar spatial arrangement of side chains. This resemblance allows carbamate-containing molecules to interact with biological targets intended for natural peptides. While δ-amino acids are also explored as surrogates for α-dipeptides due to their equivalent lengths, carbamates offer a more direct and often synthetically accessible alternative to the amide bond itself. nih.gov The bicarbamate structure in this compound represents a more complex, non-natural backbone element that could be investigated for its conformational influence and stability in novel peptidomimetics.

The function and structure of complex molecules, especially peptides and their mimetics, are governed by a delicate balance of inter- and intramolecular interactions, such as hydrogen bonding and electrostatic forces. The design of synthetic molecules with predictable folding patterns or self-assembly properties relies on the precise control of these non-covalent interactions.

The this compound molecule contains multiple sites capable of participating in hydrogen bonding: the N-H protons of the carbamate groups can act as donors, while the carbonyl and hydroxyl oxygens can act as acceptors. These features could be exploited to direct the folding of a larger molecule (intramolecular interactions) or to promote self-assembly into higher-order structures like sheets or helices (intermolecular interactions). Research on self-assembling peptides demonstrates that tuning these forces—for example, by altering the charge or the hydrogen-bonding capacity of amino acid residues—allows for the creation of novel biomaterials with controllable properties. The specific stereochemistry and functionality of the hydroxypropyl side chains in this compound would play a critical role in dictating the geometry of these interactions, offering a tool for rational design in supramolecular chemistry and materials science.

Enhancing Chemical Stability in Synthesized Bioactive Molecules

Information not available.

Role in Materials Science and Polymer Chemistry Research

Incorporation into Novel Polymer Systems

The integration of Bis(2-hydroxy-1-methylethyl) bicarbamate into polymer backbones is a key area of research. Its distinct chemical features offer pathways to developing polymers with tailored properties for specific high-performance applications.

Synthesis of Biocompatible Polymers

The synthesis of biocompatible polymers is a critical endeavor for medical and pharmaceutical applications. The use of aliphatic diols and isocyanates is a known strategy for producing biocompatible polyurethanes, as they tend to avoid the formation of toxic byproducts upon degradation. nih.gov this compound, as an aliphatic diol, conceptually fits within this synthetic paradigm. Polymers derived from natural or bio-based monomers, such as carbohydrate-derived diols, are increasingly sought for creating materials suitable for biomedical use. mdpi.comnih.gov

The potential for this compound lies in its use as a chain extender or as a primary diol component in polyaddition reactions with aliphatic diisocyanates. researchgate.net The resulting polyurethanes could exhibit favorable biocompatibility, making them suitable for applications such as synthetic bioelastomers for tissue engineering scaffolds or as coatings for medical devices. nih.gov The synthesis of such polymers often involves reacting the diol with a diisocyanate to form the characteristic urethane (B1682113) linkages of the polymer backbone. nih.gov

Development of Biodegradable Materials

Biodegradability is a crucial feature for polymers used in applications like temporary medical implants, drug delivery systems, and environmentally friendly packaging. youtube.com The susceptibility of a polymer to degradation is highly dependent on its chemical structure. Polyurethanes and polyesters are notable classes of polymers whose biodegradability can be engineered. The urethane and ester linkages within their backbones are vulnerable to hydrolysis and enzymatic degradation by microorganisms. nih.govresearchgate.netyoutube.com

Interactive Table 1: Conceptual Properties of Polymers Derived from this compound

PropertyInfluencing Structural FeaturePotential Application
BiocompatibilityAliphatic backbone, potential for bio-based originMedical implants, tissue engineering nih.govnih.gov
BiodegradabilityCarbamate (B1207046) and potential ester linkagesDrug delivery, degradable packaging nih.govresearchgate.net
Tailored ReactivitySecondary hydroxyl groupsControl over polymerization kinetics researchgate.netmdpi.com
Hydrogen BondingCarbamate (urethane) groupsEnhanced mechanical strength, thermal stability researchgate.netresearchgate.net

Utilization in Sequence-Defined Polymer Architectures

Sequence-defined polymers represent a sophisticated class of materials where the monomer units are arranged in a precise, controlled order, akin to the structure of DNA or proteins. thechemicalengineer.com This level of control allows for the creation of materials with highly specific functions. Achieving this requires specialized synthetic methods, often involving iterative step-growth polymerization with monomers that have protected functional groups. researchgate.netacs.org

Conceptually, this compound could serve as a building block in such advanced syntheses. acs.org For it to be used in an iterative process, one of its hydroxyl groups would need to be chemically protected while the other remains free to react. After a coupling reaction, the protecting group would be removed to allow for the next monomer to be added to the chain. This step-by-step process, combining coupling and deprotection steps, enables the precise placement of each monomer unit. thechemicalengineer.com This approach could be used to create polyurethanes with a defined sequence of diol units, leading to materials with predictable folding patterns or specific recognition sites.

Functionalization of Polymeric Matrices with Bicarbamate Units

The introduction of bicarbamate units into a polymer matrix, either as part of the backbone or as pendant groups, significantly influences the material's properties and potential applications.

Tailoring Reactivity and Interactions of Polymer Chains

The chemical structure of a monomer directly impacts the polymerization process and the final properties of the polymer. The hydroxyl groups in this compound are secondary, meaning each is attached to a carbon atom that is bonded to two other carbon atoms. Secondary alcohols are known to have lower reactivity in polymerization reactions compared to primary alcohols, primarily due to steric hindrance. researchgate.netmdpi.com This reduced reactivity can be a tool for controlling the kinetics of polymerization, potentially leading to polymers with higher molecular weights under optimized conditions. springernature.comnih.gov However, it can also present challenges in achieving high conversion rates. nih.govmdpi.com

Once incorporated into a polymer chain, the carbamate groups play a crucial role in mediating intermolecular and intramolecular interactions. The N-H and C=O moieties within the carbamate linkage are capable of forming strong hydrogen bonds. researchgate.netresearchgate.net These hydrogen bonds act as physical cross-links, organizing the polymer chains into domains and significantly enhancing the material's mechanical properties, such as tensile strength and thermal stability. researchgate.netacs.org The specific arrangement and density of these hydrogen bonds can be tailored by the concentration of the bicarbamate units within the polymer matrix.

Interactive Table 2: Research Findings on Related Polymer Systems

Research FocusKey FindingRelevant Compound FeatureSource
Reactivity in PolymerizationSecondary diols exhibit lower reactivity than primary diols, affecting molecular weight.Secondary hydroxyls nih.govresearchgate.netmdpi.com
Intermolecular ForcesCarbamate/urethane groups form strong hydrogen bonds, enhancing mechanical properties.Carbamate linkage researchgate.netresearchgate.netacs.org
Biodegradation MechanismUrethane and ester bonds are susceptible to enzymatic and hydrolytic cleavage.Carbamate linkage nih.govresearchgate.net
Sequence ControlIterative coupling and deprotection of bifunctional monomers enables sequence definition.Diol structure thechemicalengineer.comacs.org

Applications in Drug Delivery System Research (Conceptual Framework)

The development of advanced drug delivery systems relies on polymers that are both biocompatible and biodegradable. nih.gov These polymers can be formulated into various carriers, such as nanoparticles, hydrogels, or micelles, which encapsulate therapeutic agents. researchgate.netnih.gov This encapsulation protects the drug from premature degradation and can facilitate its transport to a specific target site in the body, improving therapeutic efficacy while minimizing side effects. nih.govresearchgate.net

Polymers derived from this compound are conceptually well-suited for drug delivery research. Their potential biocompatibility and biodegradability are fundamental requirements. nih.gov The degradation of the polymer matrix, driven by the cleavage of carbamate or ester bonds, would lead to the controlled release of the encapsulated drug over time. nih.gov Furthermore, the hydroxyl groups present in polymers synthesized from this diol could be used for further chemical modification. For instance, targeting ligands or hydrophilic polymers like polyethylene (B3416737) glycol (PEG) could be attached to these hydroxyl groups to enhance circulation time and enable active targeting of diseased cells. nih.govacs.org

Investigation of Bicarbamate-Containing Polymer Networks

The investigation of polymer networks containing bicarbamate structures, such as this compound, is intrinsically linked to the development of non-isocyanate polyurethanes (NIPUs). rsc.org These materials, more accurately termed polyhydroxyurethanes (PHUs), are gaining significant attention as environmentally safer alternatives to conventional polyurethanes, which rely on toxic isocyanate precursors. nih.govsemanticscholar.org The synthesis of NIPUs through the reaction of cyclic carbonates with amines is a prominent route, where the resulting polymer structure is rich in β-hydroxyurethane linkages, the very essence of a bicarbamate diol. semanticscholar.orgpsu.edu

The compound this compound represents a model di-hydroxy functional oligomer that can act as a chain extender or a building block for creating larger polymer networks. Research in this area focuses on reacting such hydroxy-functional bicarbamates (or forming them in-situ) with various co-monomers or crosslinkers to build thermosetting or thermoplastic polymers. The presence of hydroxyl groups alongside the carbamate linkage is a key feature, offering sites for further reactions and influencing the final properties of the material through hydrogen bonding.

Detailed research has explored the polymerization of various cyclic carbonates with amines to form these networks. For instance, the reaction between propylene (B89431) carbonate and a diamine quantitatively yields a hydroxyurethane-terminated aliphatic diol, a structure directly analogous to the subject compound. rsc.org This approach avoids the use of hazardous phosgene (B1210022) and moisture-sensitive isocyanates, making the process more robust. rsc.orgnih.gov

The properties of the resulting polymer networks are highly tunable and depend on the specific structure of the carbonate and amine monomers used. psu.edu Investigations into these bicarbamate-rich networks have yielded significant findings regarding their thermal and mechanical characteristics. For example, the glass transition temperature (Tg), a crucial parameter for polymer application, can be systematically controlled. Research has shown that the Tg of the final polymer network is influenced by the functionality and chemical structure of the carbonate monomer. psu.edu

Research Findings on Bicarbamate-Containing Polymer Networks

Detailed studies have characterized the polymers formed from reactions analogous to the polymerization of bicarbamate diols. The focus is often on understanding the structure-property relationships.

Thermal Properties: The thermal stability and transition temperatures of these networks are critical indicators of their performance. Differential Scanning Calorimetry (DSC) is a common technique used to determine the glass transition temperatures (Tg) of these polymers. Research demonstrates that the rigidity and functionality of the monomers play a significant role. For example, using a trifunctional carbonate monomer like trimethylolpropane (B17298) tris carbonate (TMPTC) leads to a more cross-linked network with a higher Tg compared to a linear, difunctional carbonate. psu.edu

Table 1: Thermal Properties of Non-Isocyanate Polyurethane (NIPU) Networks Formed from Different Carbonates Reacted with Tetraethylene Pentamine (TEPA)
Carbonate MonomerFunctionalityGlass Transition Temp. (Tg)Degradation Temp. (Td 5%)
Butanediol bis carbonate (BBC)Difunctional (Aliphatic)16 °C198 °C
Trimethylolpropane tris carbonate (TMPTC)Trifunctional56 °C256 °C
Resorcinol bis carbonate (RBC)Difunctional (Aromatic)67 °CNot Reported

Data sourced from studies on NIPU networks, illustrating the effect of monomer structure on thermal properties. psu.edu

Mechanical Properties: The mechanical performance of bicarbamate-containing polymers determines their suitability for various applications, from coatings to elastomers. The introduction of additional moieties, such as urea (B33335) groups, has been shown to significantly enhance mechanical strength. In one study, the conversion of a polyhydroxyurethane (PHU) from a viscous oil to a solid polyhydroxyurethane-urea (PHUU) led to a notable improvement in mechanical properties due to increased cohesive energy from the additional hydrogen bonding provided by the urea groups. rsc.org

Table 2: Comparison of Mechanical Properties of a Polyhydroxyurethane (PHU) With and Without Urea Linkages
Polymer SystemYoung's Modulus (MPa)Tensile Stress (MPa)Elongation at Break (%)
Polyhydroxyurethane-urea (PHUU-3)8.61.331.3

Data highlights the enhancement of mechanical properties upon chemical modification of the polymer network. rsc.org

The research into these polymer networks demonstrates that materials derived from or containing bicarbamate structures offer significant advantages, including improved chemical resistance and thermal stability compared to some conventional polyurethanes. rsc.orgnih.gov The ongoing investigation focuses on optimizing the synthesis process and tailoring the monomer structures to achieve a wide range of properties for diverse applications in materials science.

Analytical Methodologies for Bis 2 Hydroxy 1 Methylethyl Bicarbamate Research

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular analysis, providing fundamental information about connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like Bis(2-hydroxy-1-methylethyl) bicarbamate in solution. hyphadiscovery.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides atom-by-atom connectivity information.

One-dimensional (1D) NMR experiments such as ¹H and ¹³C NMR are fundamental. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, specific chemical shifts (δ) are expected for the methyl, methine, and methylene protons, as well as for the carbons of the alkyl chain and the carbonyl group of the carbamate (B1207046).

Two-dimensional (2D) NMR experiments are employed to assemble the complete molecular structure. mdpi.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the two (2-hydroxy-1-methylethyl) side chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, assigning each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for connecting the side chains to the bicarbamate core.

For conformational analysis, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, can be used. These techniques detect protons that are close in space, even if they are not directly connected through bonds, providing insights into the preferred three-dimensional structure of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a common NMR solvent like DMSO-d₆. Data is extrapolated from typical values for similar functional groups and structural motifs.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations (HMBC)
Carbonyl (C=O)-~156Correlates with N-H proton and Cα proton
Methine (Cα-H)~3.8 - 4.0~50Correlates with C=O, Cβ, and Cγ carbons
Methylene (Cβ-H₂)~3.4 - 3.6~65Correlates with Cα and Cγ carbons
Methyl (Cγ-H₃)~1.1 - 1.2~20Correlates with Cα and Cβ carbons
Amide (N-H)~7.0 - 7.5 (broad)-Correlates with C=O and Cα carbons
Hydroxyl (O-H)~4.5 - 5.0 (broad)-Correlates with Cβ carbon

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. For this compound, characteristic absorption bands would confirm the presence of key functional groups.

Vibrational Circular Dichroism (VCD) is a specialized IR technique that measures the differential absorption of left and right circularly polarized light during a vibrational transition. mdpi.commdpi.com VCD is exceptionally sensitive to the three-dimensional structure and absolute configuration of chiral molecules. nih.gov Since the precursor amine (1-aminopropan-2-ol) is chiral, this compound is also a chiral molecule. VCD spectroscopy is therefore a powerful tool for studying its conformational preferences in solution. The experimental VCD spectrum is typically compared with spectra predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for different possible low-energy conformations. A good match between the experimental and a calculated spectrum allows for the assignment of the dominant conformation in solution. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3500 - 3200 (broad)
N-H (Carbamate)Stretching3400 - 3200 (sharp to medium)
C-H (Alkyl)Stretching3000 - 2850
C=O (Carbamate, Amide I band)Stretching1720 - 1680
N-H (Carbamate, Amide II band)Bending1550 - 1510
C-O (Alcohol)Stretching1260 - 1050
C-N (Carbamate)Stretching1250 - 1200

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing how it fragments. chemguide.co.uklibretexts.org For this compound (Molecular Formula: C₁₀H₂₀N₂O₆), the expected monoisotopic mass is approximately 264.1325 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Techniques like electrospray ionization (ESI) are "soft" ionization methods ideal for generating the intact molecular ion, often as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragmentation pattern provides valuable structural information. libretexts.org For this compound, fragmentation would likely occur at the weaker bonds, such as the C-N and C-O bonds of the carbamate linkage.

Table 3: Plausible ESI-MS/MS Fragmentation Pattern for the [M+H]⁺ Ion of this compound.

m/z Value (approx.)Proposed Fragment Ion Structure/Identity
265.1[M+H]⁺: Protonated parent molecule
190.1Loss of one (2-hydroxy-1-methylethyl) group
172.1Loss of one (2-hydroxy-1-methylethyl) group and H₂O
116.1Cleavage of the N-N bond, yielding [C₄H₉NO₂ + H]⁺
75.1Ion corresponding to protonated 1-aminopropan-2-ol [C₃H₉NO + H]⁺
58.1Loss of H₂O from the protonated 1-aminopropan-2-ol fragment

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the target compound, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. s4science.atnih.gov It is widely used in quality control to separate the main compound from any impurities, starting materials, or side products.

A typical setup would involve reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile or methanol in water), is often employed to achieve optimal separation of compounds with varying polarities. Detection can be achieved using a UV detector, as the carbamate functional group possesses a chromophore, or more universal detectors like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) if UV response is weak. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately quantified.

Table 4: Typical HPLC Method Parameters for Purity Analysis.

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase AWater (often with 0.1% formic acid or trifluoroacetic acid)
Mobile Phase BAcetonitrile or Methanol
GradientStart with high %A, increase %B over 15-30 minutes
Flow Rate0.8 - 1.2 mL/min
Column Temp.25 - 40 °C
Injection Vol.5 - 20 µL
DetectorUV at ~210 nm, or ELSD/CAD

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. youngin.com While many carbamates are thermally labile and can degrade at the high temperatures used in GC, this technique is highly valuable for monitoring the progress of a synthesis reaction by quantifying the consumption of volatile starting materials (e.g., 1-aminopropan-2-ol) or the formation of volatile byproducts. taylorfrancis.com

To analyze this compound directly, specialized injection techniques like cool on-column injection might be necessary to minimize thermal degradation. researchgate.net Alternatively, the hydroxyl groups can be derivatized (e.g., through silylation) to increase the compound's volatility and thermal stability, making it more amenable to GC analysis. The separation occurs in a capillary column, and detection is commonly performed using a Flame Ionization Detector (FID) for general organic compounds or a mass spectrometer (GC-MS) for definitive identification of separated components.

Table 5: Illustrative GC Method Parameters for Reaction Monitoring.

ParameterTypical Condition
ColumnFused silica capillary column with a polar stationary phase (e.g., WAX or PEG)
Carrier GasHelium or Hydrogen
Inlet Temp.200 - 250 °C (or cool on-column)
Oven ProgramStart at 50-70 °C, ramp up to 220-240 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp.250 - 280 °C

Advanced Analytical Approaches in Complex Matrices

The comprehensive analysis of "this compound" in intricate sample matrices necessitates the application of sophisticated analytical methodologies. These advanced techniques provide the requisite selectivity and sensitivity to accurately identify and quantify the compound, as well as to elucidate its structural and electrochemical properties.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of "this compound," particularly in complex biological or environmental samples. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose, each offering distinct advantages.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and sensitive technique for the analysis of non-volatile and thermally labile compounds like "this compound." The compound can be effectively separated from matrix components using reversed-phase liquid chromatography with a C18 column. The mobile phase typically consists of a gradient of water and an organic solvent such as acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) formate to enhance ionization.

Following chromatographic separation, mass spectrometric detection provides high selectivity and structural information. Electrospray ionization (ESI) is a suitable ionization technique for this compound, likely forming protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ ions in positive ion mode. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation and to enhance selectivity through multiple reaction monitoring (MRM). Characteristic fragmentation patterns would involve the cleavage of the carbamate and ether linkages.

Interactive Data Table: Illustrative LC-MS Parameters for the Analysis of this compound

ParameterValue
Chromatography
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temp.350 °C
Precursor Ion (m/z)[M+H]⁺, [M+Na]⁺
Product Ions (m/z)Dependent on fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the inherent polarity and low volatility of "this compound" due to its hydroxyl groups necessitate a derivatization step. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to replace the active hydrogens of the hydroxyl groups with less polar trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

The derivatized compound can then be separated on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. Electron ionization (EI) at 70 eV would likely lead to extensive and characteristic fragmentation, providing a unique mass spectrum that can be used for identification and quantification.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For "this compound," single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsion angles. This technique would also reveal the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbamate groups.

To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the structure refined. The crystallographic data obtained are crucial for understanding the compound's physical properties and its interactions with other molecules.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1025
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.25
R-factor< 0.05

Electrochemical Methods for Reactivity Assessment

Electrochemical methods can be employed to investigate the redox properties of "this compound" and assess its reactivity. While aliphatic carbamates are generally not considered highly electroactive, the presence of heteroatoms (oxygen and nitrogen) could allow for oxidative or reductive processes under certain conditions.

Cyclic voltammetry (CV) would be a primary technique to explore the electrochemical behavior of the compound. By scanning the potential of a working electrode (such as glassy carbon, platinum, or boron-doped diamond) in a solution containing the analyte and a supporting electrolyte, one can determine the potentials at which oxidation or reduction occurs. frontiersin.orgresearchgate.netnih.gov The shape of the resulting voltammogram can provide insights into the nature of the electrochemical reactions, such as their reversibility and the involvement of coupled chemical reactions. Such studies could be relevant for understanding potential metabolic pathways or degradation mechanisms involving electron transfer.

Q & A

Q. How can pre-test/post-test experimental designs improve reproducibility in studies of this compound?

  • Methodological Answer : Implement control groups to isolate variables (e.g., solvent purity effects). Use blind testing for subjective analyses (e.g., colorimetric assays) and document protocols in detail to minimize observer bias .

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